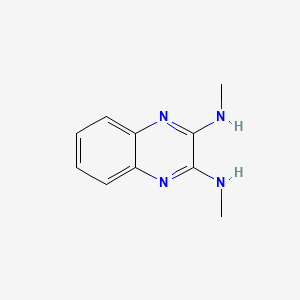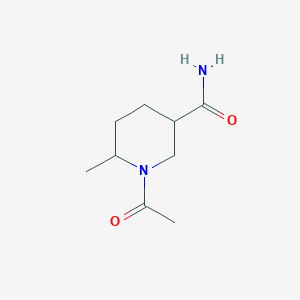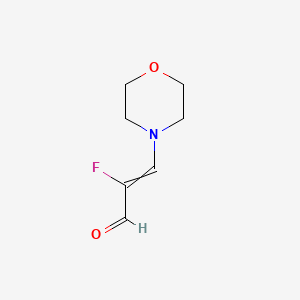
2-Fluoro-3-(4-morpholinyl)-2-propenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(4-morpholinyl)-2-propenal is an organic compound that features a fluorine atom, a morpholine ring, and an aldehyde group
Méthodes De Préparation
The synthesis of 2-Fluoro-3-(4-morpholinyl)-2-propenal typically involves the reaction of fluorinated precursors with morpholine under controlled conditions. One common synthetic route includes the use of fluorinated aldehydes and morpholine in the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Fluoro-3-(4-morpholinyl)-2-propenal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Fluoro-3-(4-morpholinyl)-2-propenal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmacophore makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound’s unique properties can be exploited in the development of new materials, such as polymers with enhanced stability or specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(4-morpholinyl)-2-propenal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and influence its electronic properties, affecting how it interacts with other molecules.
Comparaison Avec Des Composés Similaires
2-Fluoro-3-(4-morpholinyl)-2-propenal can be compared with other similar compounds, such as:
3-Fluoro-4-(4-morpholinyl)aniline: This compound also contains a fluorine atom and a morpholine ring but differs in the position of the functional groups.
3-Fluorophenylboronic acid: This compound features a fluorine atom and a boronic acid group, making it useful in different types of chemical reactions.
The uniqueness of this compound lies in its combination of a fluorine atom, a morpholine ring, and an aldehyde group, which together confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10FNO2 |
|---|---|
Poids moléculaire |
159.16 g/mol |
Nom IUPAC |
2-fluoro-3-morpholin-4-ylprop-2-enal |
InChI |
InChI=1S/C7H10FNO2/c8-7(6-10)5-9-1-3-11-4-2-9/h5-6H,1-4H2 |
Clé InChI |
OTANGTDQNPVIGE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C=C(C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)
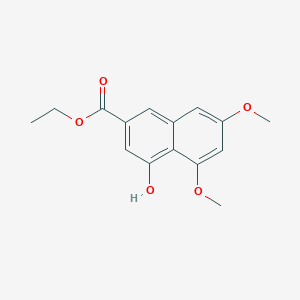
![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)
![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)
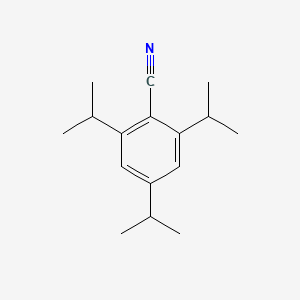

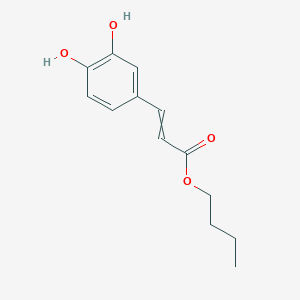
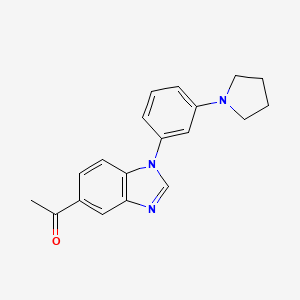
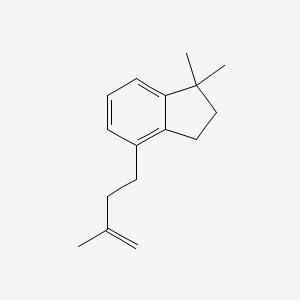
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)
![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)
